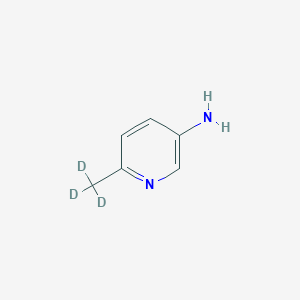
6-(Trideuteriomethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trideuteriomethyl)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s physical and chemical properties, making it a valuable tool for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trideuteriomethyl)pyridin-3-amine typically involves the introduction of deuterium into the methyl group of pyridin-3-amine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents, such as deuterated methyl iodide (CD3I), in a nucleophilic substitution reaction with pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trideuteriomethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(Trideuteriomethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a labeled compound in mechanistic studies and isotope effect experiments.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Medicine: Deuterated compounds are explored for their potential to improve the pharmacokinetic properties of drugs.
Industry: It is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Trideuteriomethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the presence of deuterium can slow down the metabolic degradation of the compound, leading to prolonged activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-3-amine: The non-deuterated parent compound.
6-Methylpyridin-3-amine: A similar compound with a non-deuterated methyl group.
Deuterated analogs: Other deuterated derivatives of pyridine and its analogs.
Uniqueness
6-(Trideuteriomethyl)pyridin-3-amine is unique due to the presence of deuterium, which can significantly alter its physical and chemical properties. This makes it a valuable tool for research, offering insights that are not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C6H8N2 |
|---|---|
Peso molecular |
111.16 g/mol |
Nombre IUPAC |
6-(trideuteriomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3 |
Clave InChI |
UENBBJXGCWILBM-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(C=C1)N |
SMILES canónico |
CC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


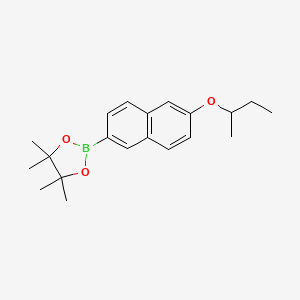
![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)

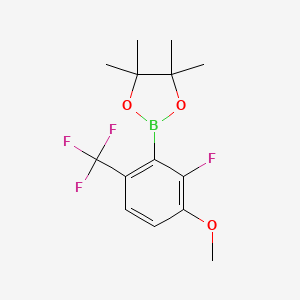
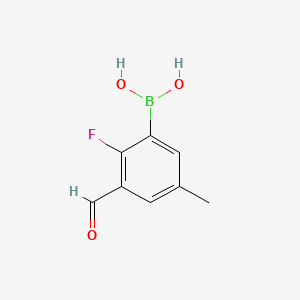
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
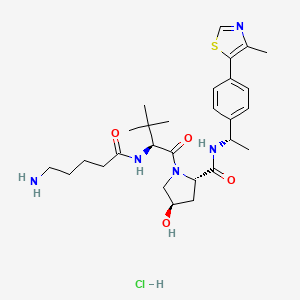
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)

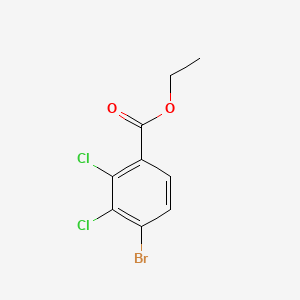
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)

![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
